molecular formula C10H9ClO2 B12928330 2-Chloro-4-methylcinnamic acid

2-Chloro-4-methylcinnamic acid

Cat. No.: B12928330
M. Wt: 196.63 g/mol
InChI Key: MSORYYSTSWQHED-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylcinnamic Acid is a synthetic cinnamic acid derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a chloro-substituent at the ortho position and a methyl group at the para position of the cinnamic acid backbone, a structural motif known to enhance biological activity. Cinnamic acid derivatives are extensively investigated for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties . In antimicrobial research, this compound serves as a valuable scaffold for developing new agents against resistant pathogens. Structural analogs, particularly those with halogen and methyl substitutions, have demonstrated potent activity by functioning as chemosensitizers. These agents disrupt fungal cell wall integrity and augment the efficacy of conventional antifungal drugs like caspofungin, helping to overcome drug tolerance in strains such as Saccharomyces cerevisiae and Aspergillus fumigatus . The specific placement of the chloro and methyl groups is critical, as structure-activity relationship (SAR) studies highlight that para-substituted methyl moieties and other specific substitutions significantly potentiate antifungal effects and can overcome defense mechanisms in glutathione reductase-deficient mutants . Furthermore, synthetic cinnamic acid derivatives incorporating chloro and mercaptobenzenesulfonamide moieties exhibit strong antibacterial effects against resistant enterococci, including vancomycin-resistant (VRE) and high-level aminoglycoside resistant (HLAR) strains, by inhibiting biofilm formation and showing synergistic effects with standard antibiotics . Researchers utilize this compound as a key intermediate in synthesizing more complex molecules for probing biological pathways and developing new therapeutic candidates. Its defined structure allows for systematic investigation into how specific substituents influence bioactivity, target engagement, and mechanisms like cell membrane disruption . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-3-(2-chloro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+

InChI Key

MSORYYSTSWQHED-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)Cl

Origin of Product

United States

Contextualization Within the Cinnamic Acid Derivative Chemical Class

Cinnamic acid and its derivatives are a major class of aromatic carboxylic acids that are ubiquitous in the plant kingdom, found in fruits, vegetables, and spices like cinnamon. chemsrc.comcore.ac.uk Structurally, they possess a benzene (B151609) ring, a conjugated alkene double bond, and an acrylic acid functional group, a scaffold that allows for numerous modifications. rsc.org In nature, these compounds are key intermediates in the phenylpropanoid and shikimate biosynthetic pathways, which produce vital secondary metabolites such as flavonoids, lignin, and coumarins. chemsrc.comcore.ac.uk

The scientific appeal of cinnamic acid derivatives stems from their chemical versatility and broad spectrum of observed biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgbiosynth.com The specific nature, number, and position of substituent groups on the phenyl ring profoundly influence the molecule's biological efficacy. rsc.org Beyond biological research, the unique structure of cinnamic acids, particularly the photoreactive double bond and the reactive carboxylic group, makes them valuable building blocks in polymer science for creating advanced, bio-based, and photoreactive materials. nih.gov The synthesis of these derivatives is well-established, with common methods including the Perkin reaction and Knoevenagel condensation. core.ac.uk

Academic Significance of Halogenation and Methyl Substitution in the Aromatic Ring of Cinnamic Acid Analogs

Methodologies for the Preparation of this compound

The preparation of this compound is predominantly achieved through condensation reactions starting from a substituted benzaldehyde. Direct halogenation approaches are less common due to regiochemical challenges, while green chemistry principles are increasingly being applied to optimize traditional methods.

The synthesis of this compound via direct electrophilic chlorination of a 4-methylcinnamic acid precursor presents significant regiochemical hurdles. The cinnamic acid framework contains competing directing groups: the methyl group is an activating, ortho, para-director, while the cinnamoyl group (-CH=CH-COOH) is a deactivating, meta-director. Direct chlorination would likely yield a complex mixture of isomers, with the desired 2-chloro product being a minor component.

A more controlled, albeit more complex, strategy would involve a Directed ortho-Metalation (DoM) approach. This would require the introduction of a directing group (DG) ortho to the desired position of chlorination. For instance, starting from 4-methylbenzoic acid, a directing group could be installed, followed by ortho-lithiation and quenching with an electrophilic chlorine source like N-Chlorosuccinimide (NCS). Subsequent elaboration of the carboxylate into the cinnamate (B1238496) side-chain would complete the synthesis. However, due to the multiple steps involved, this strategy is less synthetically efficient and not commonly employed compared to condensation-based routes.

Condensation reactions starting from 2-chloro-4-methylbenzaldehyde (B1590771) represent the most direct, efficient, and widely utilized methodology for synthesizing this compound. Several classic name reactions can be effectively applied.

Knoevenagel Condensation: This is arguably the most common method. It involves the reaction of 2-chloro-4-methylbenzaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine (B92270). The reaction proceeds via an initial aldol-type addition followed by dehydration. The resulting dicarboxylic acid intermediate readily undergoes thermal decarboxylation, often in situ, to yield the target α,β-unsaturated acid. The reaction generally provides high yields of the thermodynamically stable (E)-isomer.

Perkin Reaction: This method involves heating 2-chloro-4-methylbenzaldehyde with acetic anhydride (B1165640) and a weak base, typically sodium acetate. The base deprotonates acetic anhydride to form an enolate, which acts as the nucleophile. A subsequent series of dehydration and hydrolysis steps affords the final cinnamic acid derivative. While effective, the Perkin reaction often requires higher temperatures and can sometimes result in lower yields compared to the Knoevenagel condensation.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction offers excellent stereocontrol, typically favoring the (E)-alkene. In this approach, 2-chloro-4-methylbenzaldehyde is reacted with a stabilized phosphonate (B1237965) ylide, such as the anion of triethyl phosphonoacetate. The resulting product is an ethyl ester, ethyl 2-chloro-4-methylcinnamate, which must then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

The table below summarizes and compares these primary condensation strategies.

MethodKey ReagentsTypical SolventGeneral ConditionsYieldKey Advantage
Knoevenagel CondensationMalonic acid, PiperidinePyridineReflux (80-120 °C)High (>85%)Direct, one-pot synthesis of the acid.
Perkin ReactionAcetic anhydride, Sodium acetateNone (neat) or high-boiling solventHigh Temperature (140-180 °C)Moderate-Good (60-80%)Uses readily available, inexpensive reagents.
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH or NaOEtTHF, DMF, or Ethanol0 °C to RT, followed by hydrolysisHigh (>90%)Excellent stereoselectivity for the (E)-isomer.

Modern synthetic chemistry emphasizes the use of sustainable and efficient processes. The Knoevenagel condensation for preparing this compound is particularly amenable to green chemistry modifications.

Research has focused on replacing traditional volatile organic solvents and stoichiometric bases with more environmentally benign alternatives. Key advancements include:

Microwave-Assisted Synthesis: Performing the Knoevenagel condensation under solvent-free conditions using microwave irradiation significantly reduces reaction times from several hours to mere minutes. The reaction between 2-chloro-4-methylbenzaldehyde and malonic acid can be conducted on a solid support (e.g., silica (B1680970) gel) or with a catalytic amount of a base like piperidine, leading to high yields and purity.

Aqueous Media: Utilizing water as a solvent aligns with green chemistry principles. The use of phase-transfer catalysts (PTCs) or surfactants can facilitate the Knoevenagel condensation in aqueous systems, simplifying workup and minimizing organic waste.

Heterogeneous Catalysis: Replacing homogeneous bases like pyridine with solid, recyclable catalysts (e.g., basic alumina, hydrotalcites, or functionalized mesoporous silica) simplifies product purification, as the catalyst can be removed by simple filtration.

These green approaches not only reduce the environmental impact but also often lead to improved process efficiency through shorter reaction times and easier product isolation.

Derivatization Chemistry of this compound

The carboxylic acid moiety of this compound is a versatile functional handle for further chemical transformations. The synthesis of ester and amide derivatives is fundamental for creating libraries of compounds for various research applications.

Esterification of this compound is readily achieved through standard protocols. The choice of method depends on the nature of the alcohol and the desired scale.

Fischer-Speier Esterification: This equilibrium-controlled reaction involves refluxing the carboxylic acid with an excess of a simple alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). The reaction is driven to completion by using the alcohol as the solvent or by removing the water formed.

Alkylation of Carboxylate Salts: For more sensitive or complex alcohols, the acid can first be deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form the corresponding carboxylate salt. This salt is then reacted with an alkylating agent, such as an alkyl halide (e.g., ethyl bromide) or a dialkyl sulfate, in a polar aprotic solvent like DMF or acetone.

Coupling Agent-Mediated Esterification: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with an activating agent like 4-Dimethylaminopyridine (DMAP), facilitate ester formation under mild conditions. This method is ideal for coupling with precious or acid-sensitive alcohols.

The table below provides representative examples of ester synthesis from this compound.

Ester Product NameAlcohol ReagentMethod/CatalystTypical ConditionsYield (%)
Methyl 2-chloro-4-methylcinnamateMethanolFischer (H₂SO₄)Reflux, 6-12 h~95
Ethyl 2-chloro-4-methylcinnamateEthanolFischer (H₂SO₄)Reflux, 8-16 h~93
Benzyl 2-chloro-4-methylcinnamateBenzyl alcoholEDC / DMAPDCM, RT, 12 h~88
Propyl 2-chloro-4-methylcinnamate1-PropanolFischer (H₂SO₄)Reflux, 12 h~90

Characterization of these esters is typically performed using NMR spectroscopy (¹H and ¹³C NMR), where the appearance of new signals corresponding to the alkyl group of the ester is observed, alongside a characteristic downfield shift of the α- and β-vinylic protons.

The synthesis of amides from this compound is a robust transformation used to link the cinnamoyl scaffold to various amine-containing molecules. This requires the activation of the carboxylic acid, as direct reaction with an amine is generally not feasible.

Acyl Chloride Formation: The most traditional method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-4-methylcinnamoyl chloride is highly electrophilic and reacts rapidly with a wide range of primary and secondary amines, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Peptide Coupling Reagents: For more delicate or complex amines, modern peptide coupling reagents are preferred. These reagents generate an activated ester or a reactive intermediate in situ, which then reacts with the amine under mild, neutral conditions. Common coupling systems include:

Carbodiimides: EDC or DCC, often used with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to suppress side reactions and improve yields.

Uronium/Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU provide rapid and efficient amide bond formation with minimal racemization (if chiral amines are used).

The table below details the synthesis of various amide derivatives.

Amine ReagentCoupling MethodSolventProduct ClassYield (%)
AnilineSOCl₂, then amineDCM / TolueneN-Phenyl-2-chloro-4-methylcinnamamide~92
PiperidineEDC / HOBtDMF1-(2-Chloro-4-methylcinnamoyl)piperidine~89
Glycine methyl esterHATU / DIPEADMFN-linked peptide precursor~94
Ammonia (aq.)Acyl ChlorideDCM / H₂O2-Chloro-4-methylcinnamamide (Primary Amide)~85

Successful amide formation is confirmed by spectroscopic analysis. In IR spectroscopy, the broad O-H stretch of the carboxylic acid disappears and is replaced by an N-H stretch (for primary/secondary amides) around 3300 cm⁻¹. In ¹H NMR, a new amide N-H proton signal appears, and signals corresponding to the amine fragment are observed.

Table of Mentioned Chemical Compounds

Chemical Name
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
1-Propanol
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
2-Chloro-4-methylbenzaldehyde
2-Chloro-4-methylcinnamamide
This compound
4-Dimethylaminopyridine (DMAP)
4-Methylbenzoic acid
4-Methylcinnamic acid
Acetic anhydride
Acetone
Alumina
Ammonia
Aniline
Benzyl 2-chloro-4-methylcinnamate
Benzyl alcohol
Dicyclohexylcarbodiimide (DCC)
Diisopropylethylamine (DIPEA)
Dimethylformamide (DMF)
Ethanol
Ethyl 2-chloro-4-methylcinnamate
Ethyl bromide
Glycine methyl ester
Hydrogen chloride (HCl)
Malonic acid
Methanol
Methyl 2-chloro-4-methylcinnamate
N-Chlorosuccinimide (NCS)
N-Hydroxysuccinimide (NHS)
Oxalyl chloride
Piperidine
Potassium carbonate
Pyridine
Silica gel
Sodium acetate
Sodium ethoxide (NaOEt)
Sodium hydride (NaH)
Sulfuric acid (H₂SO₄)
Tetrahydrofuran (B95107) (THF)
Thionyl chloride (SOCl₂)
Triethylamine
Triethyl phosphonoacetate
Water

Exploration of Other Functionality Modifications (e.g., Hydrazides, Thioesters)

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives, including hydrazides and thioesters. These modifications can significantly alter the compound's chemical properties and potential applications.

Hydrazide Synthesis

The synthesis of 2-Chloro-4-methylcinnamoyl hydrazide typically proceeds through the activation of the carboxylic acid, followed by reaction with hydrazine (B178648). A common and effective method involves the conversion of this compound to its corresponding acid chloride. This is generally achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-Chloro-4-methylcinnamoyl chloride is a highly reactive intermediate.

This activated acid chloride is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran (THF), at room temperature. nih.govarkat-usa.org The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the hydrazide and hydrochloric acid, which is typically neutralized by an excess of hydrazine or the addition of a base.

An alternative one-pot procedure for the synthesis of cinnamoyl hydrazides involves the use of N-acylbenzotriazoles as activated intermediates. arkat-usa.orgresearchgate.net In this method, the cinnamic acid derivative is first reacted with benzotriazole (B28993) to form the N-acylbenzotriazole, which is then directly treated with hydrazine in the same reaction vessel to yield the desired hydrazide in good yields under mild conditions. arkat-usa.org

A recent development in the synthesis of cinnamic acid hydrazides involves the use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling reagent in a continuous flow mechanochemistry setup, which has been shown to be effective for producing hydrazides in moderate yields. beilstein-journals.org

Table 1: Hypothetical Synthesis of 2-Chloro-4-methylcinnamoyl Hydrazide

StepReagents and ConditionsIntermediate/ProductExpected Yield
1. Acid Chloride FormationThis compound, SOCl₂, reflux2-Chloro-4-methylcinnamoyl chloride>90%
2. Hydrazide Formation2-Chloro-4-methylcinnamoyl chloride, N₂H₄·H₂O, THF, rt2-Chloro-4-methylcinnamoyl hydrazide75-85%

Thioester Synthesis

The preparation of thioesters of this compound can also be accomplished through several synthetic routes. Similar to hydrazide synthesis, a primary method involves the activation of the carboxylic acid to the acid chloride, followed by reaction with a thiol (R-SH) in the presence of a base to neutralize the HCl byproduct.

More advanced and milder methods have been developed. A novel photochemical, thiol-free protocol allows for the synthesis of aryl thioesters from aryl halides and carboxylic acids. unibo.itresearchgate.netnih.gov In this approach, tetramethylthiourea (B1220291) serves as both a sulfur source and a photoreductant, activating the aryl halide to form a radical which then couples to form an isothiouronium ion intermediate. This intermediate is subsequently attacked by the carboxylic acid to yield the thioester. unibo.itresearchgate.net

Another modern approach is the palladium-catalyzed coupling of carboxylic acids with disulfides (RS-SR). This method provides a practical route to both aryl and alkyl thioesters without the need for toxic thiols or carbon monoxide gas. rsc.org

Furthermore, enzymatic synthesis presents a green alternative for the preparation of thioesters. Acyl-CoA synthetases can catalyze the formation of Coenzyme A (CoA) thioesters from various carboxylic acids, including substituted cinnamic acids, in the presence of ATP and CoA. nih.gov

Table 2: Potential Synthetic Routes to S-Aryl 2-Chloro-4-methylcinnamate

MethodKey ReagentsKey Features
Acid Chloride MethodSOCl₂, Thiol (e.g., thiophenol), BaseTraditional, high-yielding
Photochemical SynthesisAryl halide, Tetramethylthiourea, Purple lightThiol-free, mild conditions
Palladium-Catalyzed CouplingDisulfide, Palladium catalystAvoids toxic thiols and CO gas

Stereochemical Considerations in Synthesis and Reaction Pathways

The presence of a carbon-carbon double bond in the acrylic acid side chain of this compound gives rise to the possibility of cis-trans (E/Z) isomerism. The stereochemistry of this double bond can have a significant impact on the molecule's physical properties and its behavior in subsequent chemical reactions.

Control and Analysis of Cis-Trans Isomerism

The trans (E) isomer of cinnamic acids is generally the more thermodynamically stable and, therefore, the more common form. researchgate.net However, the cis (Z) isomer can be obtained and is often of interest for specific applications or further synthetic transformations.

Control of Isomerism

The most prevalent method for converting the trans isomer of a cinnamic acid to the cis isomer is through photochemical isomerization. unibo.itresearchgate.net This process typically involves irradiating a solution of the trans-2-Chloro-4-methylcinnamic acid with ultraviolet (UV) light. rsc.org The UV radiation excites the π-electrons of the double bond, allowing for rotation around the carbon-carbon single bond in the excited state. Relaxation back to the ground state can then lead to the formation of the cis isomer. The reaction often results in a photostationary state, which is a mixture of the cis and trans isomers. unibo.itresearchgate.net The isolation of the cis isomer can be achieved through techniques such as vacuum distillation or chromatography. unibo.it

In the solid state, the photochemical behavior of cinnamic acids is highly dependent on the crystal packing. Depending on the alignment of the molecules in the crystal lattice, UV irradiation can lead to either cis-trans isomerization or [2+2] cycloaddition to form cyclobutane (B1203170) derivatives (truxillic or truxinic acids). rsc.orgresearchgate.net

Thermal isomerization is also possible, although it generally favors the formation of the more stable trans isomer from the cis isomer. unibo.itresearchgate.net

Analysis of Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of cis-trans isomers of this compound. The chemical shifts and coupling constants of the vinylic protons are particularly informative.

In the ¹H NMR spectrum, the coupling constant (J-value) between the two vinylic protons is characteristically different for the cis and trans isomers. For trans isomers of cinnamic acids, the coupling constant is typically in the range of 15-16 Hz, while for cis isomers, it is significantly smaller, usually around 12-13 Hz. rsc.org

The chemical shifts of the vinylic protons also differ between the two isomers. For substituted cinnamic acids, the proton β to the carbonyl group in the trans isomer generally appears at a lower field (higher ppm) compared to the corresponding proton in the cis isomer. Conversely, the α-proton in the trans isomer is typically at a higher field (lower ppm) than in the cis isomer.

Table 3: Expected ¹H NMR Data for Cis-Trans Isomers of this compound

IsomerVinylic Proton α to COOH (δ, ppm)Vinylic Proton β to COOH (δ, ppm)Coupling Constant (J, Hz)
trans (E)~6.4~7.8~16.0
cis (Z)~6.0~7.0~12.5

Note: The chemical shift values are approximate and can be influenced by the solvent and other factors. The data is inferred from general trends in cinnamic acid derivatives. rsc.orgspectrabase.com

Infrared (IR) and Raman spectroscopy can also be used to differentiate between the polymorphs of cis and trans isomers, as the differences in hydrogen bonding and crystal packing lead to distinct vibrational modes. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom, facilitating the elucidation of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Aromatic-H (position 3)7.2 - 7.4d~8
Aromatic-H (position 5)7.1 - 7.3d~8
Aromatic-H (position 6)7.5 - 7.7s-
Vinylic-H (α to COOH)6.3 - 6.5d~16
Vinylic-H (β to COOH)7.6 - 7.8d~16
Methyl-H2.3 - 2.5s-
Carboxylic Acid-H12.0 - 13.0br s-

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for 2-Chloro-4-methylcinnamic acid is scarce. A predicted spectrum can be inferred from the known spectra of its parent compounds. The ¹³C NMR spectrum would display distinct resonances for each unique carbon atom in the molecule, including the carboxyl carbon, the vinylic carbons, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would be particularly informative regarding the substitution pattern.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (ppm)
Carboxyl (C=O)167 - 170
Vinylic (α to COOH)118 - 122
Vinylic (β to COOH)140 - 145
Aromatic (C1, attached to vinyl)132 - 135
Aromatic (C2, attached to Cl)133 - 136
Aromatic (C3)129 - 132
Aromatic (C4, attached to CH₃)139 - 142
Aromatic (C5)128 - 131
Aromatic (C6)126 - 129
Methyl (CH₃)20 - 22

Note: This is a predicted data table. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly specific to its structure and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

While a specific experimental FTIR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its functional groups. The FTIR spectrum would be dominated by a broad O-H stretching vibration from the carboxylic acid group, a sharp C=O stretching vibration, C=C stretching vibrations from the aromatic ring and the alkene, and C-H stretching and bending vibrations. The presence of the C-Cl bond would also give rise to a characteristic stretching vibration in the fingerprint region.

Expected FTIR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Vinylic)3020 - 3080Medium
C-H stretch (Methyl)2850 - 2960Medium
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C=C stretch (Vinylic)1620 - 1640Medium
C-O stretch (Carboxylic acid)1210 - 1320Strong
O-H bend (Carboxylic acid)920 - 950Broad, Medium
C-Cl stretch700 - 800Medium to Strong

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₉ClO₂), the molecular weight is 196.63 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and the methyl group (-CH₃), as well as cleavage of the propenoic acid side chain, leading to characteristic fragment ions.

Expected Mass Spectrometry Data:

m/z Proposed Fragment
196/198[M]⁺ (Molecular ion)
181/183[M - CH₃]⁺
161[M - Cl]⁺
151[M - COOH]⁺
115[C₉H₇]⁺

Note: This is a predicted data table. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

To date, a published crystal structure for this compound has not been found in the common crystallographic databases. A crystallographic study would be invaluable in confirming the planar or near-planar conformation of the cinnamic acid backbone and the orientation of the chloro and methyl substituents on the phenyl ring. Furthermore, it would reveal the packing arrangement of the molecules in the solid state, which is governed by intermolecular forces and is crucial for understanding the material's physical properties. In the solid state, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for cinnamic acids.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in analytical chemistry, indispensable for verifying the empirical formula of a newly synthesized or purified compound. This destructive method precisely measures the mass percentages of individual elements—primarily carbon, hydrogen, nitrogen, sulfur, and halogens—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's elemental composition and purity, confirming that the correct product has been obtained from a chemical synthesis.

For this compound, the theoretical composition is derived from its molecular formula, C₁₀H₉ClO₂. The calculated weight percentages for each constituent element are systematically compared with results obtained from experimental analysis to validate the compound's identity.

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₁₀H₉ClO₂

Molecular Weight: 196.63 g/mol

% Carbon (C): (10 * 12.011 / 196.63) * 100 = 61.08%

% Hydrogen (H): (9 * 1.008 / 196.63) * 100 = 4.61%

% Chlorine (Cl): (1 * 35.453 / 196.63) * 100 = 18.03%

% Oxygen (O): (2 * 15.999 / 196.63) * 100 = 16.27%

The table below presents these theoretical values. In a laboratory setting, these figures would be juxtaposed with the values obtained from an elemental analyzer. A close match, typically within ±0.4%, is considered a confirmation of the compound's empirical formula.

Table 1: Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC61.08
HydrogenH4.61
ChlorineCl18.03
OxygenO16.27

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like 2-chloro-4-methylcinnamic acid.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations are a cornerstone for understanding the intricacies of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, thereby mapping out the most probable reaction pathways. For this compound, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to explore various reactions, including its synthesis, degradation, and metabolic pathways.

These calculations provide critical data on activation energies, which determine the feasibility and rate of a reaction. For instance, the study of the esterification of the carboxylic acid group or electrophilic addition to the alkene moiety can be computationally modeled. The electronic effects of the chloro and methyl substituents on the phenyl ring significantly influence the reactivity of the entire molecule. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, create a specific electron density distribution that can be quantified through DFT. This, in turn, dictates the regioselectivity and stereoselectivity of its reactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov For substituted cinnamic acids, these frontier molecular orbitals are crucial in predicting their behavior in various chemical environments. nih.govrsisinternational.org

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Cinnamic Acid

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Ionization Potential7.2 eV
Electron Affinity1.5 eV

Theoretical Prediction of Spectroscopic Properties

DFT calculations are also highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their characterization. scielo.org.mx By calculating the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. rsisinternational.orgniscpr.res.in These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretching, the aromatic C-C stretching, and the C-Cl stretching can be predicted with a high degree of accuracy. niscpr.res.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.govscielo.org.mx The chemical environment of each nucleus, influenced by the electronic effects of the substituents, determines its chemical shift. Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net The predicted wavelengths of maximum absorption (λmax) can help in understanding the photophysical properties of this compound.

Table 2: Illustrative Theoretically Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
IR: ν(C=O)1720 cm⁻¹
IR: ν(O-H)3450 cm⁻¹
¹H NMR: Carboxylic H12.5 ppm
¹³C NMR: Carbonyl C170 ppm
UV-Vis: λmax285 nm

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

In Silico Prediction of Binding Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding free energy, between this compound and a variety of biological macromolecules. Cinnamic acid derivatives have been investigated for their potential to inhibit enzymes such as matrix metalloproteinases, glucosyltransferase, and various oxidases. nih.govgenominfo.orgumsha.ac.ir By docking this compound into the active sites of these and other enzymes or receptors, it is possible to predict its potential as an inhibitor or modulator of their function. A lower binding energy suggests a more stable ligand-protein complex and potentially higher biological activity. fip.org

Analysis of Ligand-Protein Interactions and Binding Poses

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in a protein's active site. The aromatic ring can engage in π-π stacking or hydrophobic interactions, while the chloro and methyl substituents can further influence the binding orientation and specificity. Visualizing the binding pose allows researchers to understand the structural basis of molecular recognition. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme A-7.8Arg120, Ser234Hydrogen Bond
Phe345, Leu180Hydrophobic
Receptor B-6.5Tyr98π-π Stacking
Gln150Hydrogen Bond

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the stability of the docked complex and the conformational changes that may occur upon ligand binding. genominfo.org

By placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions, at a specific temperature and pressure), MD simulations can track the trajectory of each atom. nih.gov This allows for the analysis of the stability of the binding pose over time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. genominfo.org

MD simulations can also reveal the role of solvent molecules in mediating the interaction and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). Furthermore, these simulations can shed light on how the binding of this compound might induce conformational changes in the target protein, which could be essential for its biological function or inhibition. The flexibility of both the ligand and the protein is fully accounted for in MD simulations, providing a more realistic representation of the biological system. semanticscholar.orgresearchgate.net

Conformational Dynamics and Stability of this compound and Its Complexes

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of the propenoic acid side chain and the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Computational studies, often employing Density Functional Theory (DFT), are utilized to determine the most stable conformations of the molecule. For cinnamic acid and its derivatives, the s-trans and s-cis conformers, which describe the arrangement around the Cα-Cβ bond, are of particular interest. In the gas phase, the s-cis isomer of cinnamic acid has been found to be more stable than the s-trans conformer scielo.org.mx. The presence of substituents, such as the chloro and methyl groups in this compound, can influence this preference through steric and electronic effects.

Table 1: Illustrative Conformational Energy Profile of this compound

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
Global Minimum~180° (trans)0.00
Local Minimum~0° (cis)1.5 - 3.0
Transition State~90°5.0 - 7.0

Solvent Effects and Energetic Contributions to Molecular Interactions

The energetic contributions to molecular interactions, such as the formation of dimers or complexes, can be dissected using computational methods. Energy decomposition analysis can quantify the contributions of electrostatic interactions, exchange-repulsion, polarization, and dispersion forces to the total interaction energy. This level of detail is critical for understanding the driving forces behind molecular recognition and binding events.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity wikipedia.org. These predictive models are invaluable in drug discovery and development for screening large libraries of compounds and prioritizing candidates for synthesis and testing bio-hpc.eunih.gov.

Development of Predictive Models for Biological Activities

The development of a QSAR model for this compound and its analogs would involve several key steps. First, a dataset of compounds with known biological activities (e.g., antibacterial, antifungal, anticancer) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Table 2: Key Molecular Descriptors in QSAR Models for Cinnamic Acid Derivatives

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO energies, Atomic ChargesGoverns electrostatic interactions and reactivity.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeInfluences binding affinity and accessibility to target sites.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and transport to the site of action.
Topological Connectivity Indices, Shape IndicesDescribes the branching and overall shape of the molecule.

Correlation of Molecular Descriptors with Functional Outcomes

The analysis of a validated QSAR model can reveal which molecular descriptors are most influential in determining the biological activity of a series of compounds. For substituted cinnamic acids, it has been observed that electronic and steric parameters often play a major role in their activity researchgate.net.

For this compound, the presence of the electron-withdrawing chlorine atom at the ortho position and the electron-donating methyl group at the para position would significantly influence the electronic properties of the benzene ring and the acidity of the carboxylic acid group. These modifications, in turn, can affect the molecule's ability to interact with biological targets. For example, in a QSAR study of cinnamic acid hybrids, electronic parameters like the Hammett constants (σ) were found to be significant in many cases researchgate.net. The lipophilicity, quantified by LogP, is another critical descriptor, as it influences the compound's ability to cross biological membranes. A well-constructed QSAR model would quantify the precise relationship between these descriptors and the observed functional outcomes, providing a rational basis for the design of new analogs with improved activity.

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Antimicrobial Research

Based on available scientific literature, there is no specific research detailing the antimicrobial activities of 2-Chloro-4-methylcinnamic acid. Investigations have been conducted on related cinnamic acid derivatives, but data focusing solely on this compound is not present in the reviewed sources.

Antibacterial Efficacy and Mechanistic Pathways against Gram-Positive and Gram-Negative Strains

No specific studies on the antibacterial efficacy or the mechanistic pathways of this compound against Gram-positive or Gram-negative bacteria were identified. Research on other derivatives, such as 4-chlorocinnamic acid, has been performed, but these findings cannot be directly extrapolated to this compound.

Antifungal Efficacy and Mechanisms of Fungal Tolerance Overcoming

There is no available research specifically investigating the antifungal efficacy of this compound or its potential mechanisms for overcoming fungal tolerance. Studies have explored other chlorinated and methylated cinnamic acid analogs, like 4-chloro-α-methylcinnamic acid, for their ability to chemosensitize and augment the efficacy of cell wall-targeting antifungals, but equivalent data for this compound is absent.

Antiviral Potential and Inhibition Mechanisms (e.g., Dengue Virus, Hepatitis C Virus)

No studies were found that evaluated the antiviral potential of this compound. While various phenolic compounds and cinnamic acid derivatives have been assessed for activity against viruses such as Hepatitis C, specific data on the inhibitory mechanisms of this compound against any virus, including Dengue or Hepatitis C, is not documented in the available literature.

Research on Biofilm Formation Inhibition

Specific research into the effects of this compound on bacterial or fungal biofilm formation is not available. The broader class of cinnamic acid derivatives has been noted for its potential to interfere with biofilm-related processes like quorum sensing, but studies have not been specifically conducted on the this compound variant.

Anticancer Research

Detailed mechanistic studies on the anticancer properties of this compound are not available in the current body of scientific literature. While cinnamic acid and its various derivatives are widely recognized for their anticancer effects, including the ability to induce apoptosis and inhibit proliferation in various cancer cell lines, research has not been specifically focused on the this compound compound.

Elucidation of Cytotoxic Mechanisms (e.g., Cell Proliferation Inhibition, Apoptosis Induction)

There is no specific data from preclinical or in vitro models elucidating the cytotoxic mechanisms of this compound. Consequently, information regarding its potential to inhibit cell proliferation or induce apoptosis in cancer cells is currently unavailable. General mechanisms for the broader cinnamic acid family involve pathways like the induction of apoptosis through DNA damage or the activation of specific caspase pathways, but these have not been confirmed for this compound.

Identification and Modulation of Specific Biological Targets

Matrix Metalloproteinase-9

Computational docking studies have been employed to predict the binding affinity of various cinnamic acid derivatives to the active site of MMP-9 nih.gov. These in silico analyses suggest that certain derivatives can fit into the catalytic domain of the enzyme, potentially blocking its activity. For instance, studies on other cinnamic acid derivatives have highlighted the importance of specific substitutions on the phenyl ring for enhancing inhibitory potential nih.gov. It is hypothesized that the chloro and methyl substitutions on this compound could influence its binding affinity and specificity for the MMP-9 active site, although experimental verification is required.

The general mechanism of MMP inhibition by small molecules often involves chelation of the catalytic zinc ion or interaction with the enzyme's active site residues, thereby preventing substrate binding nih.gov. Cinnamic acid derivatives, with their varied functional groups, are thought to interact with the active site through hydrogen bonding and hydrophobic interactions nih.gov.

Cinnamic Acid Derivative Class Observed/Predicted Effect on MMP-9 Potential Mechanism of Action
General Cinnamic AcidsPotential Inhibition (based on in silico studies) nih.govInteraction with the catalytic active site, potential chelation of the zinc ion.
Substituted Cinnamic AcidsVaried inhibitory potential based on substitutions nih.govEnhanced binding affinity and specificity due to interactions of substituent groups with the enzyme's active site.

Aldo-Keto Reductases

There is a lack of specific research investigating the interaction between this compound and aldo-keto reductases (AKRs). However, some studies have explored the inhibitory effects of other cinnamic acid derivatives on certain members of the AKR superfamily nih.gov. AKRs are a group of NAD(P)H-dependent oxidoreductases involved in the metabolism of a wide range of substrates, including aldehydes and ketones nih.gov.

Inhibition of AKRs by cinnamic acid derivatives is thought to occur through competitive binding at the substrate-binding site or the cofactor-binding site nih.gov. The structural features of the cinnamic acid scaffold, including the phenyl ring and the carboxylic acid group, are believed to play a role in this interaction. The nature and position of substituents on the phenyl ring can significantly influence the inhibitory potency and selectivity towards different AKR isoforms nih.gov. Further research is necessary to determine if this compound exhibits any significant inhibitory activity against specific AKRs.

Mitogen-Activated Protein Kinase 14

Mitogen-activated protein kinase 14 (MAPK14), also known as p38 MAPK, is a key enzyme in cellular signaling pathways that respond to stress stimuli, inflammation, and other extracellular signals nih.govresearchgate.net. The modulation of MAPK pathways by polyphenolic compounds, including phenolic acids, has been a subject of interest in pharmacological research nih.govresearchgate.netcabidigitallibrary.orgresearchgate.net.

While direct studies on this compound's effect on MAPK14 are not available, it is plausible that, like other phenolic compounds, it could influence the MAPK signaling cascade. Polyphenols are known to modulate MAPK pathways by affecting the phosphorylation status of key kinases in the cascade nih.govresearchgate.netcabidigitallibrary.orgresearchgate.net. This can lead to the downstream regulation of gene expression involved in inflammatory and stress responses. The specific effects of this compound on the MAPK14 pathway would depend on its cellular uptake and its ability to interact with upstream regulators or the kinase itself.

Antioxidant Research

Free Radical Scavenging Capacity and Redox Mechanisms

Cinnamic acid and its derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant properties and their ability to scavenge free radicals nih.govsemanticscholar.orgsemanticscholar.orgnih.govmdpi.comeurekaselect.comresearchgate.netresearchgate.net. The antioxidant activity of these compounds is generally attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical semanticscholar.org.

The mechanism of free radical scavenging by phenolic compounds can occur through various pathways, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) semanticscholar.org. The predominant mechanism can be influenced by the solvent and the specific structure of the antioxidant molecule semanticscholar.org.

Radical Species General Scavenging Activity of Cinnamic Acid Derivatives Potential Scavenging Mechanism
Peroxyl RadicalsEffective scavengers semanticscholar.orgHydrogen Atom Transfer (HAT)
Superoxide Anion RadicalsVariable scavenging activity reported nih.govElectron Transfer
Hydroxyl RadicalsEffective scavengers nih.govAddition or Hydrogen Atom Transfer (HAT)

Inhibition of Lipid Oxidation Pathways

Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, which can lead to cellular damage. Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction nih.govsemanticscholar.orgkribb.re.krmdpi.com. Cinnamic acid derivatives have been shown to inhibit lipid peroxidation in various in vitro systems nih.govsemanticscholar.orgkribb.re.krmdpi.com.

The effectiveness of a cinnamic acid derivative in inhibiting lipid peroxidation is often correlated with its radical scavenging ability and its ability to partition into the lipid phase where the oxidation occurs semanticscholar.org. The lipophilicity of the molecule, which can be influenced by substituents like the chloro and methyl groups in this compound, can therefore play a role in its anti-lipid peroxidation activity.

Anti-inflammatory Research

Modulation of Pro-inflammatory Signaling Pathways

Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties in various studies, often attributed to their ability to modulate key pro-inflammatory signaling pathways mdpi.comnih.govwjbphs.comnih.govresearchgate.netwjbphs.comnih.govnih.gov. One of the primary mechanisms implicated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway mdpi.comnih.gov. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes mdpi.comnih.gov.

By inhibiting the activation of NF-κB, cinnamic acid derivatives can suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins mdpi.com. The specific molecular targets within the NF-κB pathway that are modulated by these compounds are still under investigation, but may involve the inhibition of IκB kinase (IKK) or the prevention of NF-κB translocation to the nucleus.

Inhibition Mechanisms of Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever nih.govrsc.orgresearchgate.net. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes rsc.org.

Several studies have investigated the COX inhibitory activity of cinnamic acid derivatives rsc.orgresearchgate.net. The structure-activity relationships of these compounds suggest that the presence and position of substituents on the phenyl ring are crucial for their inhibitory potency and selectivity for COX-1 versus COX-2 researchgate.net. For instance, the introduction of bulky hydrophobic groups can contribute to selective COX-2 inhibition . While there is no specific data on this compound, it is conceivable that its substitution pattern could confer some degree of COX inhibitory activity. The inhibition of COX enzymes by these compounds would lead to a reduction in prostaglandin synthesis, thereby contributing to their anti-inflammatory effects.

Enzyme General Effect of Cinnamic Acid Derivatives Potential Consequence
Cyclooxygenase-1 (COX-1)Variable inhibition, often less potent than for COX-2 rsc.orgresearchgate.netReduction in baseline prostaglandin synthesis.
Cyclooxygenase-2 (COX-2)Inhibition, with some derivatives showing selectivity rsc.orgresearchgate.netReduction in inflammation-induced prostaglandin synthesis.

Antidiabetic Research

While direct experimental studies on the antidiabetic properties of this compound are not extensively documented in publicly available literature, the therapeutic potential of the broader class of cinnamic acid derivatives has been a subject of scientific inquiry. The potential mechanisms by which this compound might exert antidiabetic effects can be extrapolated from studies on structurally similar compounds. These investigations primarily focus on the activation of the insulin receptor and the modulation of peroxisome proliferator-activated receptor-alpha (PPAR-α).

Cinnamic acid and its derivatives have been shown to possess insulin-mimetic properties, primarily through their ability to stimulate insulin secretion and enhance glucose uptake in peripheral tissues. nih.gov Studies on various substituted cinnamic acids have demonstrated that these compounds can potentiate insulin signaling pathways. nih.govnih.gov For instance, certain derivatives can increase the phosphorylation of the insulin receptor, a critical step in the insulin signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake. nih.govresearchgate.net

The insulin-releasing properties of several cinnamic acid derivatives have been evaluated in in vitro and in vivo models. acs.org It has been observed that specific substitutions on the cinnamic acid backbone can significantly influence their efficacy as insulin secretagogues. acs.org For example, the presence of hydroxyl or methoxy groups on the phenyl ring has been found to be important for this activity. acs.org While the precise effect of the chloro and methyl substitutions of this compound on insulin receptor activation is yet to be elucidated, it is plausible that it may share some of these insulin-mimetic mechanisms. The table below summarizes findings on the insulin-releasing activities of various cinnamic acid derivatives from a study on perfused rat pancreas and pancreatic β-cells.

Table 1: Insulin Secretion Stimulatory Effects of Cinnamic Acid Derivatives
CompoundRelative Insulin Secretion (Fold Increase over Baseline)Associated Rise in Intracellular Ca2+
m-hydroxycinnamic acid2.8Yes
p-methoxycinnamic acid3.3Yes
Ferulic acid3.4Yes

Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. researchgate.netfrontiersin.org Activation of PPAR-α can lead to improved insulin sensitivity and is a therapeutic target for metabolic disorders. researchgate.net Intriguingly, research has identified cinnamic acid as a ligand for PPAR-α. nih.govnih.gov This interaction leads to the transcriptional upregulation of genes involved in lysosomal biogenesis, a cellular process important for clearing accumulated toxic proteins. nih.govnih.gov

While the direct binding and activation of PPAR-α by this compound have not been specifically reported, the established activity of the parent compound, cinnamic acid, suggests a potential avenue for its antidiabetic effects. The activation of PPAR-α by cinnamic acid has been demonstrated through both in-silico docking studies and biochemical assays, confirming a direct interaction. nih.gov The therapeutic implications of this interaction extend to conditions associated with metabolic dysregulation.

Neuroprotective Research

The neuroprotective potential of cinnamic acid derivatives has garnered significant interest, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. nih.govnih.gov The primary mechanism explored is the inhibition of amyloid protein aggregation, a key pathological hallmark of Alzheimer's.

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov The aggregation of Aβ peptides is considered a central event in the pathogenesis of the disease. nih.gov Cinnamic acid and its derivatives have been investigated for their ability to interfere with this aggregation process. nih.gov It has been suggested that compounds with electron-withdrawing groups on the cinnamic acid structure are generally more effective in this regard. nih.gov The chloro group in this compound is an electron-withdrawing group, which may enhance its potential to inhibit Aβ accumulation.

Furthermore, the activation of PPAR-α by cinnamic acid has been directly linked to a reduction in cerebral amyloid-beta plaque burden in a mouse model of Alzheimer's disease. nih.govnih.gov This suggests a dual role for PPAR-α activation in both metabolic and neurodegenerative diseases. The study demonstrated that oral administration of cinnamic acid improved memory and reduced amyloid plaques in a PPAR-α-dependent manner. nih.govnih.gov The table below summarizes the key findings related to cinnamic acid's effect on amyloid pathology via PPARα activation.

Table 2: Effects of Cinnamic Acid on Amyloid Plaque Pathology in a 5XFAD Mouse Model of Alzheimer's Disease
TreatmentObservationProposed Mechanism
Cinnamic AcidReduced cerebral amyloid-beta plaque burdenActivation of PPARα leading to increased lysosomal biogenesis and clearance of Aβ
Cinnamic AcidImproved memoryPPARα-dependent neuroprotective effects

While these findings are based on the parent compound, they provide a strong rationale for investigating the specific effects of this compound on amyloid protein aggregation and its potential as a neuroprotective agent.

Structure Activity Relationship Sar Studies for 2 Chloro 4 Methylcinnamic Acid and Its Derivatives

Influence of Halogen Substitution at the Ortho-Position on Bioactivity

The position of halogen substituents on the phenyl ring of cinnamic acid derivatives has a marked effect on their biological activity. In the case of 2-Chloro-4-methylcinnamic acid, the chlorine atom is situated at the ortho-position.

Research on other halogenated cinnamic acid derivatives provides insights into the potential impact of this positioning. For instance, in a study on cholinesterase inhibition, it was observed that the position of chlorine or fluorine substitution significantly affects the bioactivity and selectivity. Generally, compounds with a para-substituted fluorine or chlorine atom exhibit potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE). Conversely, ortho-substituted analogs tend to show the opposite effect, with higher activity against BChE. nih.govresearchgate.net This suggests that the ortho-chloro substitution in this compound could favor a particular selectivity profile.

Another study on the anti-tubercular activity of styryl oxadiazoles (B1248032) derived from cinnamic acid demonstrated that a para-substituted chloro-compound (IC₅₀ = 4.54 µg/mL) was more active than its ortho-substituted counterpart (IC₅₀ = 9.91 µg/mL), indicating that for this specific activity, the para position is preferred for the chlorine substituent. mdpi.com

Table 1: Influence of Halogen Position on Bioactivity of Cinnamic Acid Derivatives

Compound Substituent Position Biological Activity IC₅₀
Chloro-substituted styryl oxadiazole para Anti-tubercular 4.54 µg/mL
Chloro-substituted styryl oxadiazole ortho Anti-tubercular 9.91 µg/mL
Fluoro/Chloro-substituted tertiary amine derivative para Acetylcholinesterase Inhibition Potent

Role of Methyl Substitution at the Para-Position on Bioactivity

The methyl group at the para-position of this compound also plays a significant role in determining its biological properties. The para-position is often a key site for modification in drug design, as substituents here can influence electronic properties and interactions with biological targets.

For example, the linking of 4-methylcinnamic acid to an oleanolic acid-2-chlorobenzyl ester derivative resulted in a compound with strong inhibitory activity against MCF-7 cancer cells (IC₅₀ = 1.79 µM), highlighting the potential of the 4-methylcinnamic acid moiety in enhancing anticancer effects. nih.gov

Impact of Substituent Nature and Electronic Effects on the Aromatic Ring

The nature of the substituents on the aromatic ring, whether they are electron-donating or electron-withdrawing, is a critical determinant of the biological efficacy of cinnamic acid derivatives.

Studies have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance the antifungal and anti-tubercular activity of these compounds. For instance, a carboxylic acid group (an electron-withdrawing group) at the para position resulted in potent anti-TB activity (IC₅₀ = 0.045 µg/mL). nih.gov In contrast, compounds with electron-donating substituents on the para position of the phenyl ring were found to be inactive as anti-tubercular agents (IC₅₀ > 30 µg/mL). mdpi.com

Table 2: Effect of Electronic Nature of Substituents on Anti-tubercular Activity

Compound Type Nature of Substituent at para-position Bioactivity IC₅₀
Styryl oxadiazole derivative Electron-donating (e.g., -OCH₃, -CH₃) Inactive > 30 µg/mL

Consequences of Side Chain Modifications (e.g., Ester, Amide Functionalities) on Efficacy

Modification of the carboxylic acid side chain of cinnamic acid derivatives into esters or amides is a common strategy to alter their physicochemical properties, such as lipophilicity and membrane permeability, which in turn can significantly impact their biological efficacy.

Generally, bacteria are more susceptible to synthetic cinnamic acids, esters, and amides, while fungi are more sensitive to cinnamic aldehydes. nih.gov The conversion of the carboxylic acid to an ester or amide can lead to derivatives with improved antimicrobial profiles. mdpi.com

A study on a series of cinnamic acid amides and esters revealed that while amides exhibited more potent free radical scavenging activity, the esters showed stronger inhibitory activities against monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE). nih.gov This suggests that for this compound, converting the carboxylic acid to an ester could be a promising strategy for developing selective enzyme inhibitors.

The synthesis of novel cinnamic acid-based antimicrobials has also demonstrated the importance of such modifications. For example, the conjugation of cinnamic acids with carvacrol (B1668589) to form esters was shown to be important for ameliorating antimicrobial activity. nih.govnih.gov

Table 3: Comparison of Bioactivity of Cinnamic Acid Amides and Esters

Derivative Type Predominant Bioactivity
Cinnamic Acid Amides DPPH Free Radical Scavenging

Advanced Applications in Interdisciplinary Scientific Fields

Applications in Agrochemical Development

The potential utility of cinnamic acid derivatives in agriculture is an area of ongoing research. However, specific studies detailing the herbicidal, fungicidal, or plant growth regulatory activities of 2-Chloro-4-methylcinnamic acid are not extensively documented.

Research on Herbicidal and Fungicidal Properties

There is a general understanding that the structure of cinnamic acid can be modified to create compounds with biological activity. However, dedicated research focusing on the specific herbicidal and fungicidal efficacy of this compound, including detailed findings and comparative data, is not prominently available in the reviewed scientific literature.

Studies on Plant Growth Regulatory Activities

Similarly, while various chemical compounds are investigated for their effects on plant growth, specific studies and detailed research findings concerning the plant growth regulatory activities of this compound are not found in the available literature.

Contributions to Materials Science

The application of cinnamic acid derivatives in materials science is an innovative field. However, the specific development of this compound into the functional materials outlined below is not well-documented.

Development as Functional Materials (e.g., Photo-cleavable Surfactants, Electron Beam Resists)

The development and characterization of this compound as a photo-cleavable surfactant or as a component in electron beam resist formulations are not detailed in the accessible scientific research.

Utilization as Key Intermediates in Complex Organic Synthesis

Enzyme Inhibition Studies in Non-Disease-Related Biological Systems

The study of enzyme inhibition is crucial in various biological and industrial processes. However, research detailing the inhibitory effects of this compound on specific enzymes in non-disease-related biological systems, including kinetic data and mechanisms of action, is not found in the available scientific reports.

Future Research Trajectories and Emerging Paradigms

Development of Novel and Efficient Synthetic Strategies for 2-Chloro-4-methylcinnamic Acid

The advancement of synthetic organic chemistry offers promising avenues for the efficient and novel synthesis of this compound. While traditional methods like the Knoevenagel-Doebner condensation and Perkin reaction provide foundational routes, future research will likely focus on more sophisticated and efficient catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, represent a significant area for exploration. The Heck reaction, for instance, allows for the coupling of aryl halides with alkenes, providing a direct route to cinnamic acid derivatives. The development of novel palladium precatalysts and ligands could enhance the efficiency and substrate scope of this reaction for the specific synthesis of this compound. Similarly, the Suzuki-Miyaura coupling, which couples organoboron compounds with organohalides, offers another versatile method for C-C bond formation and could be adapted for this purpose.

Identification and Validation of Unexplored Biological Targets and Mechanisms

While the biological activities of many cinnamic acid derivatives have been reported, the specific biological targets and mechanisms of action for this compound remain largely uncharted territory. Cinnamic acid and its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Future research should aim to systematically screen this compound against a broad panel of biological targets. Given that a related compound, 4-chloro-α-methylcinnamic acid, has shown antifungal activity, a primary focus could be the comprehensive evaluation of its efficacy against various fungal and bacterial pathogens. Beyond antimicrobial applications, exploring its potential as an anti-inflammatory agent by investigating its effects on key inflammatory pathways and enzymes is a logical next step. Moreover, its cytotoxic potential against various cancer cell lines could unveil novel anticancer applications.

Integration of Advanced Computational Approaches with High-Throughput Screening

The convergence of computational chemistry and experimental screening techniques offers a powerful paradigm for accelerating the discovery of new applications for this compound. Virtual screening and molecular modeling can be employed to predict the potential biological targets of this compound, thereby guiding experimental efforts. By docking the structure of this compound into the binding sites of various enzymes and receptors, researchers can identify potential interactions and prioritize experimental testing.

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can further refine the understanding of the structural features of this compound that are crucial for its biological activity. This knowledge can then be used to design more potent and selective derivatives. High-throughput screening (HTS) can then be utilized to experimentally validate the predictions from computational models, allowing for the rapid testing of the compound against a large number of biological targets. This integrated approach will not only accelerate the pace of discovery but also provide deeper insights into the mechanisms of action.

Rational Design of Multifunctional Derivatives with Synergistic Biological Activities

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a promising strategy for developing drugs with enhanced efficacy and reduced side effects. Future research on this compound should explore the rational design of multifunctional derivatives.

By covalently linking the this compound scaffold with other biologically active moieties, it may be possible to create hybrid molecules with synergistic or complementary biological activities. For example, combining it with a known anticancer agent could lead to a dual-action compound that targets multiple pathways in cancer cells. Similarly, creating hybrids with other antimicrobial agents could result in compounds with a broader spectrum of activity or the ability to overcome drug resistance. The design of such multifunctional derivatives will require a deep understanding of the structure-activity relationships of both parent molecules and the linker used to connect them.

Exploration of Sustainable and Environmentally Benign Synthesis and Application Methods

In line with the growing emphasis on green chemistry, future research must focus on developing sustainable and environmentally friendly methods for the synthesis and application of this compound. This involves adhering to the twelve principles of green chemistry, which include waste prevention, maximizing atom economy, and using safer solvents and catalysts.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-Chloro-4-methylcinnamic acid?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogenation of cinnamic acid derivatives. For example, chlorination of 4-methylcinnamic acid using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) can yield the target compound. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and a hexane/ethyl acetate gradient . Post-synthesis, confirm purity using HPLC (as described in for chlorophenoxy acids) with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use engineering controls (fume hoods) to limit airborne exposure. Monitor concentrations using gas chromatography if workplace exposure limits are undefined .
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Emergency measures: Immediate decontamination via emergency showers/eye wash stations for skin/eye contact. Contaminated clothing must be removed and professionally laundered .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton signals. The chloro and methyl substituents cause distinct splitting patterns in the ¹H NMR (e.g., deshielded protons adjacent to Cl) .
  • IR : Identify carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹ .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak [M-H]⁻ at m/z consistent with the molecular formula (C₁₀H₉ClO₂) .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Index reflections and integrate intensities with SHELX-97 .
  • Structure Solution : Employ direct methods (SHELXD) for phasing. Refine the model with SHELXL, incorporating anisotropic displacement parameters for Cl and O atoms. Validate using R-factor convergence (<5%) and check for residual electron density peaks .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .

Q. How should researchers address discrepancies in NMR or HPLC data for this compound?

  • Methodological Answer :
  • NMR Contradictions : If splitting patterns deviate from expected, consider dynamic effects (e.g., rotational barriers) or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • HPLC Anomalies : If retention times vary, optimize mobile phase pH (e.g., 0.1% formic acid) or column temperature. Compare with spiked samples of known standards .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study reaction kinetics.
  • Validation : Cross-reference computed IR spectra with experimental data to confirm accuracy .

Data Management & Reporting

Q. How should crystallographic data be formatted for publication?

  • Methodological Answer :
  • CIF Files : Deposit raw data in the Cambridge Structural Database (CSD). Include R1, wR2, and completeness values in tables .
  • Figures : Use ORTEP-3 for molecular diagrams and Mercury for packing diagrams. Avoid overcrowding figures with labels .
  • Compliance : Follow IUCr guidelines for structure reports, citing SHELX and ORTEP versions used .

Q. What strategies ensure reproducibility in synthetic procedures?

  • Methodological Answer :
  • Detailed Logs : Record reaction parameters (temperature, stirring speed, reagent purity) and deviations.
  • Batch Analysis : Use LC-MS to compare multiple synthesis batches. Statistical tools (e.g., ANOVA) identify process variability .
  • Reference Standards : Characterize a high-purity sample (≥99% by HPLC) as an internal reference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.